(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with a unique structure that combines elements of benzofuran, oxazine, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the oxazine ring and the pyridine moiety. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
Introduction of the Oxazine Ring: This step often involves the reaction of the benzofuran derivative with an amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Moiety: The final step involves the condensation of the intermediate with a pyridine derivative, often using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the pyridin-3-ylmethylene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a candidate for applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: The E-isomer of the compound, which may exhibit different reactivity and biological activity.
8-phenethyl-2-(pyridin-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: A derivative with a different position of the pyridine ring, potentially leading to different properties.
8-phenethyl-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: Another positional isomer with distinct characteristics.
Uniqueness
(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is unique due to its specific configuration and the combination of functional groups it contains. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(2Z)-8-(2-phenylethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23-19-8-9-21-20(24(19)29-22(23)13-18-7-4-11-25-14-18)15-26(16-28-21)12-10-17-5-2-1-3-6-17/h1-9,11,13-14H,10,12,15-16H2/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDBTRHYDYEBGT-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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